Intraoperative Hemorrhage Reduction in CPB: Flovagatran vs. Unfractionated Heparin in Canine Surgical Model
In a dose-optimized cardiopulmonary bypass (CPB) canine surgical study, Flovagatran (TGN 255) administered at a 2.5 mg/kg bolus plus 10 mg/kg/h infusion provided effective anticoagulation while producing minimal post-operative blood loss. This outcome is clinically significant because unfractionated heparin—the standard-of-care comparator—is associated with paradoxical hemorrhagic and thrombogenic complications in this setting. At a higher TGN 255 dose (5 mg/kg bolus plus 20 mg/kg/h infusion), hemorrhagic and paradoxical thrombogenic effects were observed, demonstrating that dosing optimization is critical for realizing Flovagatran's differentiated safety profile [1].
| Evidence Dimension | Post-operative blood loss following CPB with simulated mitral valve repair |
|---|---|
| Target Compound Data | Minimal post-operative blood loss at 2.5 mg/kg bolus + 10 mg/kg/h infusion |
| Comparator Or Baseline | Unfractionated heparin (standard of care; higher-dose TGN 255 produced hemorrhagic complications) |
| Quantified Difference | Dose-dependent divergence: optimal dose enabled successful CPB completion with minimal bleeding; high-dose produced hemorrhagic effects |
| Conditions | Canine cardiopulmonary bypass with simulated mitral valve repair (terminal surgical study) |
Why This Matters
For preclinical and translational research in cardiac surgery models, Flovagatran enables CPB anticoagulation without the HIT risk inherent to heparin, while dose optimization is critical to avoid hemorrhagic complications.
- [1] Nowak G, et al. Pharmacodynamic and efficacy profile of TGN 255, a novel direct thrombin inhibitor, in canine cardiopulmonary bypass and simulated mitral valve repair. J Extra Corpor Technol. 2008 Jun;40(2):116-122. PMID: 18717434. View Source
